molecular formula C9H13N3O B1626361 1-(2-Aminoethyl)-3-phenylurea CAS No. 53673-01-1

1-(2-Aminoethyl)-3-phenylurea

Cat. No.: B1626361
CAS No.: 53673-01-1
M. Wt: 179.22 g/mol
InChI Key: YZKMURMKJCXVIE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-phenylurea is an organic compound that belongs to the class of ureas It features a phenyl group attached to the nitrogen atom of the urea moiety and an aminoethyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminoethyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good purity.

Another method involves the use of phenylurea and 2-chloroethylamine hydrochloride. This reaction requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and are carried out in an inert solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Simpler amines and urea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-phenylurea involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The aminoethyl group allows for hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.

    1-(2-Aminoethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.

    1-(2-Aminoethyl)-3-cyclohexylurea: Features a cyclohexyl group instead of a phenyl group.

Uniqueness

1-(2-Aminoethyl)-3-phenylurea is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, which can influence its biological activity and solubility in organic solvents.

Properties

IUPAC Name

1-(2-aminoethyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMURMKJCXVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506742
Record name N-(2-Aminoethyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-01-1
Record name N-(2-Aminoethyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring suspensions of 0.057 mole of acetylethylene diamine in 100 ml of methylene chloride at 10° C. was added dropwise 0.057 mole of phenyl isocyanate. Soon after the addition a solid precipitated. 100 ml of anhydrous ether was added to the reaction mixture and stirring was continued for another 30 minutes. The solid was recovered by filtration, dissolved in 50 ml of 15% hydrochloric acid, and the solution was heated to 80° C. for 4 hours. Removal of the aqueous acid afforded the product which had a melting point of 190.4° C.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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